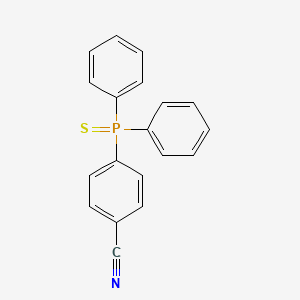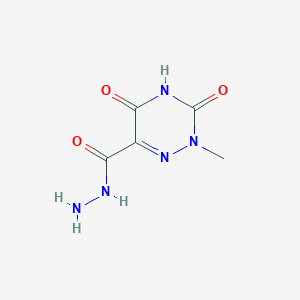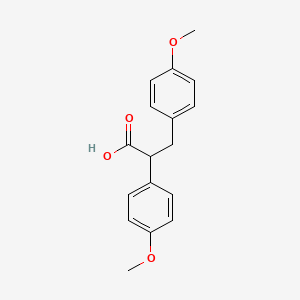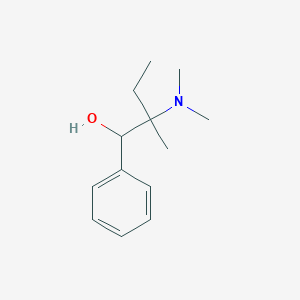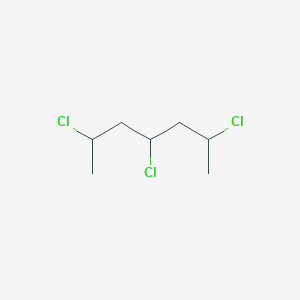
2,4,6-Trichloroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated derivative of heptane, characterized by the presence of three chlorine atoms attached to the second, fourth, and sixth carbon atoms in the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor where heptane and chlorine gas are introduced simultaneously. The reaction mixture is maintained at a specific temperature and pressure to optimize yield and selectivity. Post-reaction, the product is purified through distillation or other separation techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trichloroheptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or even heptane.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of compounds like 2,4,6-trihydroxyheptane.
Reduction: Formation of partially or fully dechlorinated heptane derivatives.
Oxidation: Formation of chlorinated alcohols, aldehydes, or acids depending on the extent of oxidation.
Applications De Recherche Scientifique
2,4,6-Trichloroheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on hydrocarbon chains and their reactivity.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloroheptane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms can form strong bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their structure and function. The pathways involved may include disruption of membrane integrity, inhibition of enzyme activity, or induction of oxidative stress.
Comparaison Avec Des Composés Similaires
2,4-Dichloropentane: A chlorinated pentane derivative with two chlorine atoms.
2,4,6-Trichlorotoluene: A chlorinated toluene derivative with three chlorine atoms.
2,4,6-Trichlorophenol: A chlorinated phenol derivative with three chlorine atoms.
Comparison: 2,4,6-Trichloroheptane is unique due to its specific chlorination pattern on a heptane chain, which imparts distinct chemical and physical properties compared to other chlorinated hydrocarbons. Its longer carbon chain and specific chlorine positions make it a valuable compound for studying the effects of chlorination on hydrocarbon reactivity and stability.
Propriétés
Numéro CAS |
13049-21-3 |
|---|---|
Formule moléculaire |
C7H13Cl3 |
Poids moléculaire |
203.5 g/mol |
Nom IUPAC |
2,4,6-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c1-5(8)3-7(10)4-6(2)9/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ZIELQSWVHXTKFD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CC(C)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


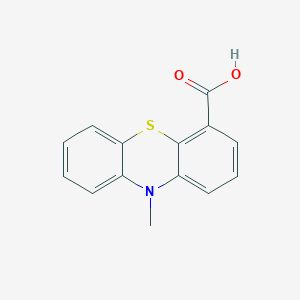

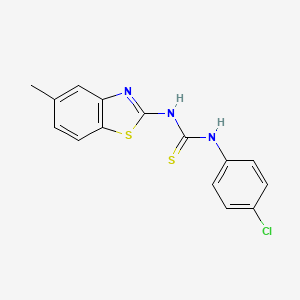
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)
